molecular formula C17H12N4O2S B1684016 E7820 CAS No. 289483-69-8

E7820

Cat. No. B1684016
M. Wt: 336.4 g/mol
InChI Key: LWGUASZLXHYWIV-UHFFFAOYSA-N
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Patent
US07754894B2

Procedure details

To a suspension of 5.0 g (29 mmol) of the 7-amino-3-cyano-4-methyl-1H-indole obtained in Example 2A and 6.48 g (32 mmol) of 3-cyanobenzenesulfonyl chloride [CAS No. 56542-67-7] in 150 mL of methyl acetate, were added 75 mL of water and 2.83 mL (35 mmol) of pyridine, followed by stirring for 2 hours and 40 minutes. After adding 0.73 mL (9 mmol) of concentrated hydrochloric acid to the reaction mixture, liquid-liquid separation was performed and the organic layer was washed with a mixture of 75 mL of water and 17.5 mL of ethanol. Activated carbon was added to the organic layer and the mixture was stirred at 45-50° C. for 30 minutes, and then filtered and concentrated. To thus obtained crude crystals were added 96 mL of 2-butanol and 24 mL of water for dissolution at 75° C., and the solution was cooled to 7° C. at approximately 10° C./hr and stirred overnight. The precipitated crystals were collected by filtration and washed twice with 10 mL of 2-butanol to give 8.17 g (wet weight) of crystals of the title compound. The crystals were dried under reduced pressure at 70° C. for 2 hours to give 7.54 g of crystals of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
2.83 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11]#[N:12].[C:14]([C:16]1[CH:17]=[C:18]([S:22](Cl)(=[O:24])=[O:23])[CH:19]=[CH:20][CH:21]=1)#[N:15].N1C=CC=CC=1.Cl>C(OC)(=O)C.O.CC(O)CC>[C:11]([C:7]1[C:6]2[C:10](=[C:2]([NH:1][S:22]([C:18]3[CH:19]=[CH:20][CH:21]=[C:16]([C:14]#[N:15])[CH:17]=3)(=[O:24])=[O:23])[CH:3]=[CH:4][C:5]=2[CH3:13])[NH:9][CH:8]=1)#[N:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=C2C(=CNC12)C#N)C
Name
Quantity
6.48 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.83 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
O
Name
Quantity
96 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 °C
Stirring
Type
CUSTOM
Details
by stirring for 2 hours and 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the reaction mixture, liquid-liquid separation
WASH
Type
WASH
Details
the organic layer was washed with a mixture of 75 mL of water and 17.5 mL of ethanol
ADDITION
Type
ADDITION
Details
Activated carbon was added to the organic layer
STIRRING
Type
STIRRING
Details
the mixture was stirred at 45-50° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
To thus obtained crude crystals
DISSOLUTION
Type
DISSOLUTION
Details
for dissolution at 75° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed twice with 10 mL of 2-butanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(#N)C1=CNC2=C(C=CC(=C12)C)NS(=O)(=O)C1=CC(=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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